

Lanatoside A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanatoside A*

Cat. No.: *B191685*

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Introduction

Lanatoside A is a cardiac glycoside, a class of naturally occurring steroid-like compounds with potent effects on the heart muscle.^[1] Derived from the woolly foxglove plant (*Digitalis lanata*), it shares a common ancestry and mechanism of action with other well-known digitalis glycosides like digoxin and digitoxin.^{[1][2]} Historically, cardiac glycosides have been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias.^{[3][4]} This technical guide provides an in-depth overview of **Lanatoside A**, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used to evaluate its cardiac effects.

Note on Data Availability: Specific quantitative data for **Lanatoside A** is limited in the current scientific literature. Much of the available research focuses on the more clinically prevalent Lanatoside C or the class of cardiac glycosides as a whole. Therefore, where specific data for **Lanatoside A** is unavailable, data from the closely related Lanatoside C or general data for digitalis glycosides will be presented with clear notation.

Chemical and Physical Properties

Lanatoside A is a complex organic molecule composed of a steroid nucleus, a lactone ring, and multiple sugar moieties. These structural features are crucial for its pharmacological activity.^[1]

Property	Value	Source
Molecular Formula	C49H76O19	[CymitQuimica]
Molecular Weight	969.1 g/mol	[PubChem]
CAS Number	17575-20-1	[CymitQuimica]
Appearance	Crystalline solid	[Merck Index]
Solubility	Soluble in pyridine and dioxane; sparingly soluble in alcohol and chloroform; practically insoluble in water, ether, and petroleum ether.	[Merck Index]

Mechanism of Action

The primary pharmacological effect of **Lanatoside A**, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac myocytes.[\[1\]](#)[\[5\]](#) This inhibition sets off a cascade of events leading to an increase in the force of myocardial contraction (positive inotropy).

Na+/K+-ATPase Inhibition and Intracellular Ion Concentrations

The Na+/K+-ATPase is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium ions (Na+) out of the cell and potassium ions (K+) into the cell. **Lanatoside A** binds to a specific site on the alpha-subunit of this pump, inhibiting its function.[\[5\]](#) This leads to an accumulation of intracellular Na+.

The increased intracellular Na+ concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger. This exchanger normally expels calcium ions (Ca2+) from the cell. However, the reduced Na+ gradient across the cell membrane diminishes the driving force for this exchange, resulting in a net increase in intracellular Ca2+ concentration.[\[5\]](#)

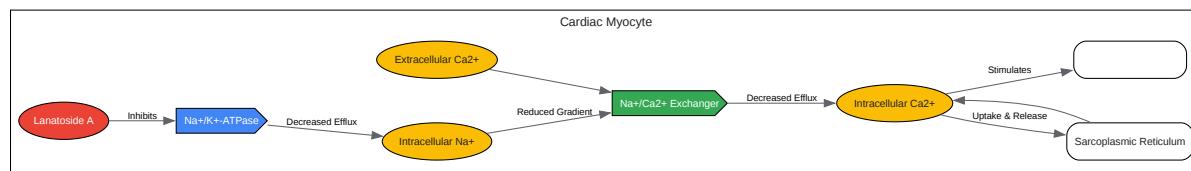
Excitation-contraction Coupling

The elevated intracellular Ca^{2+} concentration during systole enhances the amount of Ca^{2+} available to bind to the troponin C complex on the myofilaments. This increased binding facilitates a stronger interaction between actin and myosin, the contractile proteins of the heart muscle, resulting in a more forceful contraction.[2][3]

Electrophysiological Effects

In addition to its inotropic effects, **Lanatoside A** also exerts effects on the electrical properties of the heart. It increases vagal tone, which slows the heart rate (negative chronotropy) and conduction through the atrioventricular (AV) node (negative dromotropy).[6] These effects are beneficial in the treatment of atrial fibrillation by controlling the ventricular response rate.

The following diagram illustrates the cellular mechanism of action of **Lanatoside A**.



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Cellular mechanism of **Lanatoside A** in cardiac myocytes.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for **Lanatoside A** are scarce. The available information is often derived from older studies or extrapolated from data on other digitalis glycosides.

Pharmacokinetics

Parameter	Description	Note
Absorption	Variable and incomplete after oral administration.	Lanatoside C has significantly lower bioavailability than digoxin. [7]
Distribution	Distributed to various tissues, with the highest concentrations found in the heart, kidneys, and liver.	Binds to plasma proteins to a moderate extent.
Metabolism	Undergoes some degree of metabolism in the liver.	The primary metabolite of Lanatoside C is deslanoside. [8]
Excretion	Primarily excreted by the kidneys.	Dose adjustments may be necessary in patients with renal impairment. [6]

Pharmacodynamics

Parameter	Description	Note
Onset of Action	The effects of intravenous Lanatoside C can be detected within 30-40 minutes. [9]	Slower than strophanthidin K. [9]
Therapeutic Window	Narrow, requiring careful dose titration and monitoring to avoid toxicity. [1]	The therapeutic plasma concentration for digoxin is 0.5–1.5 ng/ml. [6]
Toxicity	Manifests as cardiac arrhythmias, gastrointestinal disturbances, and neurological symptoms. [10]	Hypokalemia, hypercalcemia, and hypomagnesemia can increase the risk of toxicity. [6] [11]

Quantitative Data

As previously mentioned, specific quantitative data for **Lanatoside A**'s cardiac effects are limited. The following table summarizes available data for related compounds, which can

provide a general understanding of the potency of this class of drugs.

Compound	Assay	IC50 / EC50	Organism/Cell Line	Source
Ouabain	Na+/K+-ATPase Inhibition	89 nM	MDA-MB-231 cells	[12]
Digoxin	Na+/K+-ATPase Inhibition	~164 nM	MDA-MB-231 cells	[12]
Ouabain	Na+/K+-ATPase Inhibition	17 nM	A549 cells	[12]
Digoxin	Na+/K+-ATPase Inhibition	40 nM	A549 cells	[12]
Dynorphin-A (1-13)	Cardiac Na+, K+-ATPase Inhibition	12 μ M	Rat	[13]
Dynorphin-A (1-17)	Cardiac Na+, K+-ATPase Inhibition	21 μ M	Rat	[13]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cardiac effects of **Lanatoside A** and other cardiac glycosides.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

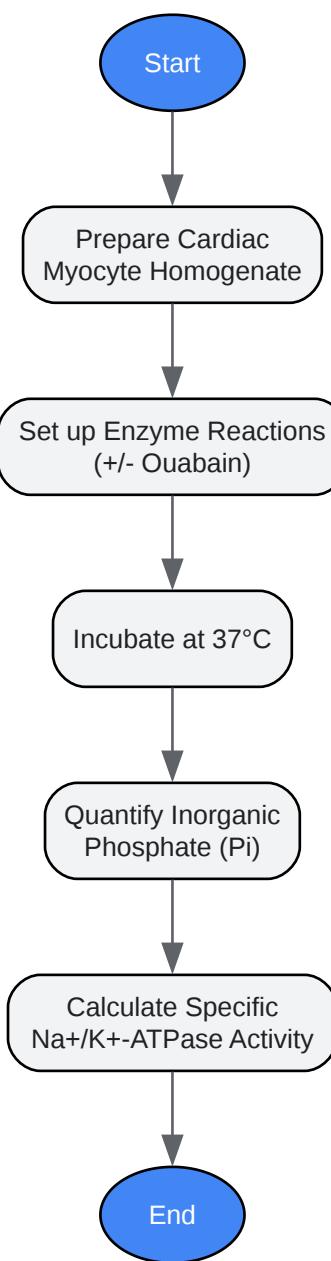
- Preparation of Cardiac Myocyte Homogenate:

- Isolate cardiac myocytes from animal models (e.g., rat, guinea pig) via enzymatic digestion.
- Homogenize the isolated myocytes in a suitable buffer (e.g., Tris-HCl) to release cellular contents.
- Centrifuge the homogenate to pellet cellular debris and obtain a supernatant containing the membrane fraction with Na⁺/K⁺-ATPase.
- Enzyme Reaction:
 - Prepare a reaction mixture containing:
 - Buffer (e.g., 30 mM imidazole-HCl, pH 7.4)
 - NaCl (e.g., 130 mM)
 - KCl (e.g., 20 mM)
 - MgCl₂ (e.g., 4 mM)
 - ATP (e.g., 3 mM)
 - Prepare a parallel reaction mixture containing an inhibitor of Na⁺/K⁺-ATPase, such as ouabain (e.g., 1 mM), to determine the specific activity.
 - Add the myocyte homogenate to both reaction mixtures.
 - Incubate at 37°C for a defined period (e.g., 10-30 minutes).
- Quantification of Inorganic Phosphate (Pi):
 - Stop the reaction by adding a solution like trichloroacetic acid.
 - Centrifuge to remove precipitated proteins.
 - Measure the concentration of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

- Calculation of Activity:

- The Na⁺/K⁺-ATPase activity is calculated as the difference in Pi released between the samples with and without the specific inhibitor (ouabain).
- Activity is typically expressed as μmol of Pi released per milligram of protein per hour.

The following diagram illustrates the workflow for the Na⁺/K⁺-ATPase activity assay.



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Workflow for Na⁺/K⁺-ATPase activity assay.

Myocardial Contractility Assay

This assay assesses the effect of **Lanatoside A** on the contractility of isolated cardiac muscle preparations, such as papillary muscles or trabeculae.

Protocol:

- Preparation of Muscle Tissue:
 - Euthanize an appropriate animal model (e.g., rabbit, guinea pig) and excise the heart.
 - Isolate a suitable cardiac muscle preparation (e.g., papillary muscle from the right ventricle).
 - Mount the muscle vertically in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
- Experimental Setup:
 - Attach one end of the muscle to a force transducer and the other to a fixed point.
 - Stimulate the muscle electrically at a physiological frequency (e.g., 1 Hz) to elicit contractions.
 - Allow the muscle to equilibrate until a stable baseline contractile force is achieved.
- Data Acquisition:
 - Record the isometric contractile force using a data acquisition system.
 - Introduce **Lanatoside A** into the organ bath at increasing concentrations to generate a dose-response curve.
 - Allow sufficient time at each concentration for the drug effect to stabilize.
- Data Analysis:

- Measure parameters such as peak developed tension, rate of tension development ($+dT/dt$), and rate of relaxation ($-dT/dt$).
- Plot the change in these parameters as a function of **Lanatoside A** concentration to determine the potency (EC50) and efficacy of the compound.

Cardiac Ion Channel Electrophysiology (Patch-Clamp)

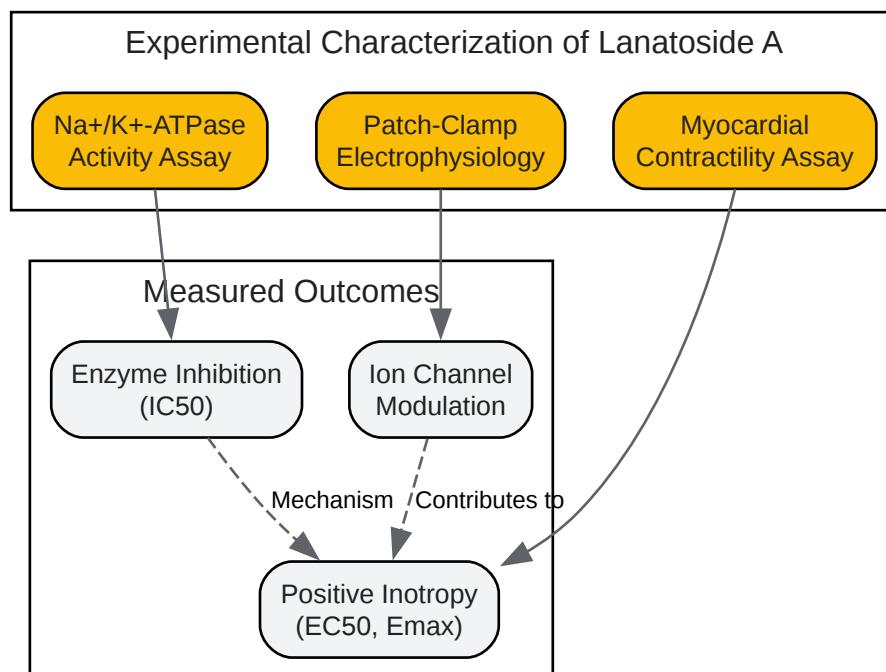
The patch-clamp technique allows for the direct measurement of ion currents across the cell membrane, providing detailed information on how **Lanatoside A** affects specific ion channels.

Protocol:

- Cell Preparation:
 - Isolate single cardiac myocytes as described previously.
 - Plate the cells in a recording chamber on the stage of an inverted microscope.
- Patch-Clamp Recording:
 - Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.
 - Under microscopic guidance, bring the micropipette into contact with the cell membrane of a single myocyte.
 - Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
 - Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.
- Voltage-Clamp Experiments:
 - Use a patch-clamp amplifier to "clamp" the membrane potential at a desired holding potential.

- Apply specific voltage protocols (e.g., voltage steps) to activate and inactivate different ion channels.
- Record the resulting ion currents (e.g., Na^+ current, Ca^{2+} current, K^+ currents).
- Drug Application and Analysis:
 - Perfusion the recording chamber with a solution containing **Lanatoside A**.
 - Record the ion currents in the presence of the drug and compare them to the baseline currents to determine the effect of **Lanatoside A** on each specific ion channel.
 - Analyze changes in current amplitude, kinetics of activation and inactivation, and voltage-dependence of the channels.

The following diagram illustrates the logical relationship between the key experimental assays.



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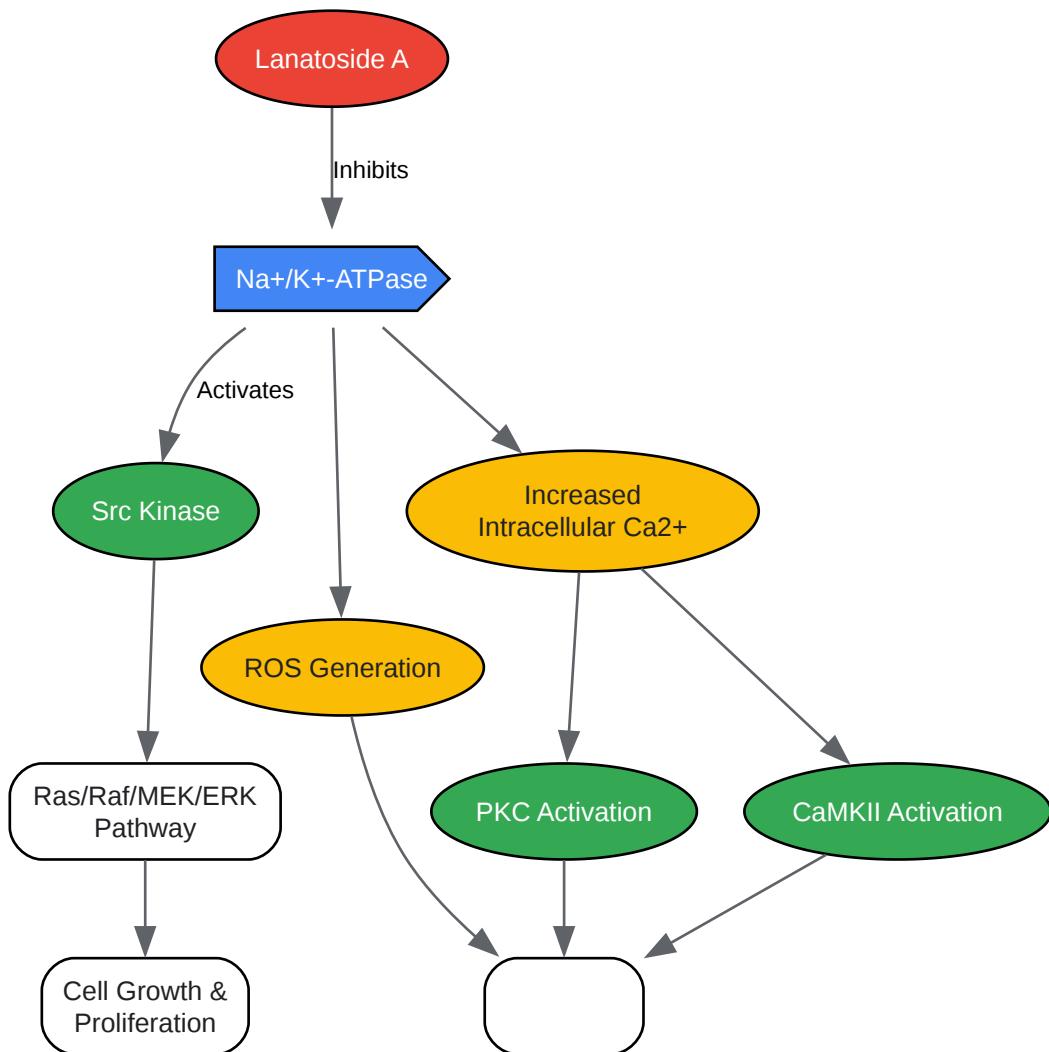
Relationship between key experimental assays for **Lanatoside A**.

Signaling Pathways

While the primary mechanism of action of **Lanatoside A** is through Na+/K+-ATPase inhibition, this can trigger downstream signaling pathways that may contribute to both its therapeutic and toxic effects. Research on other cardiac glycosides has implicated several pathways.

- Src Kinase Activation: Inhibition of the Na+/K+-ATPase can lead to the activation of Src, a non-receptor tyrosine kinase, which in turn can activate downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.[14]
- Reactive Oxygen Species (ROS) Generation: Alterations in intracellular ion homeostasis can lead to increased production of ROS, which can modulate the function of various cellular proteins and contribute to apoptosis.
- Calcium-Dependent Signaling: The sustained increase in intracellular Ca²⁺ can activate various calcium-dependent signaling molecules, including protein kinase C (PKC) and calmodulin-dependent protein kinase II (CaMKII), which can have wide-ranging effects on cellular function.[14]

The following diagram depicts the potential signaling pathways affected by **Lanatoside A**.



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Potential signaling pathways modulated by **Lanatoside A**.

Conclusion

Lanatoside A is a potent cardiac glycoside with a well-established mechanism of action centered on the inhibition of the Na+/K+-ATPase pump. This leads to a positive inotropic effect, which has been historically valuable in the management of heart failure. However, like other digitalis glycosides, it has a narrow therapeutic window, and its clinical use requires careful monitoring. While specific quantitative data for **Lanatoside A** are limited, the experimental protocols outlined in this guide provide a framework for its further investigation and for the development of new cardiac glycoside-based therapeutics. A deeper understanding of the

downstream signaling pathways affected by **Lanatoside A** may also open up new avenues for its therapeutic application.

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